![molecular formula C14H12ClN3O4S B4139430 N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4139430.png)
N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide, also known as Cmpd-1, is a chemical compound that has been extensively researched for its potential use in various scientific applications. It is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of cancer and other diseases.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide works by inhibiting the activity of a protein called PRL-3, which is overexpressed in many types of cancer. PRL-3 plays a key role in cancer cell growth, invasion, and metastasis. By inhibiting PRL-3, N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide can effectively halt the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide has been shown to have a selective inhibitory effect on cancer cells, while having minimal impact on normal cells. This is due to the overexpression of PRL-3 in cancer cells, which makes them more susceptible to the effects of N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide. In addition, N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and spread.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that its effectiveness may be limited to certain types of cancer that overexpress PRL-3. In addition, further research is needed to determine the optimal dosage and administration of N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide for maximum efficacy.
Future Directions
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide. One area of focus is the development of more potent and selective inhibitors of PRL-3. In addition, further pre-clinical and clinical studies are needed to determine the safety and efficacy of N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide in humans. Finally, research is needed to investigate the potential use of N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide has been extensively researched for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy. In addition to cancer, N-(3-chloro-4-methoxyphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide has also been investigated for its potential use in the treatment of other diseases such as tuberculosis, malaria, and Alzheimer's disease.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5-nitropyridin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S/c1-22-12-4-2-9(6-11(12)15)17-13(19)8-23-14-5-3-10(7-16-14)18(20)21/h2-7H,8H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOYWEGGCXBNTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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